molecular formula C10H16Br2N2O B1304938 1-(2-Hydroxyphenyl)piperazine dihydrobromide CAS No. 58260-69-8

1-(2-Hydroxyphenyl)piperazine dihydrobromide

Katalognummer B1304938
CAS-Nummer: 58260-69-8
Molekulargewicht: 340.05 g/mol
InChI-Schlüssel: YWZWSACJABVWJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1-(2-Hydroxyphenyl)piperazine dihydrobromide" is a derivative of piperazine, which is a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are of significant interest in pharmaceutical research due to their potential biological activities, including antidepressant, antianxiety, antimalarial, and opioid receptor antagonist properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from various precursors. For instance, compounds with a furan and oxazole moiety attached to a piperazine ring were synthesized starting from 2-acetylfuran and subjected to a series of reactions including Claisen Schmidt condensation, cyclization, and Mannich's reaction . Another approach involved starting from (2S)-piperazine-2-carboxylic acid dihydrochloride to produce differentially protected 2-(hydroxymethyl)piperazines . Additionally, the synthesis of 1-(2,3-dichlorophenyl)piperazine was described, starting from 2,6-dichloro-nitrobenzene and involving steps such as alkylation, acidulation, and reduction .

Molecular Structure Analysis

The molecular structures of piperazine derivatives are often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of a dihydrochloride salt of a piperazine derivative was elucidated using NMR techniques including DEPT, H-H COSY, HMQC, and HMBC . The crystal structures of certain anti-malarial piperazine derivatives were also reported, highlighting the importance of specific substituents and molecular conformations for biological activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The reactivity and site of chemical reactivity can be studied using molecular electrostatic potential (MEP) mapping. Natural bond orbital (NBO) analysis can provide insights into the stability of the molecules arising from hyperconjugative interactions and charge delocalization . The synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione involved a cyclocondensation reaction, demonstrating the versatility of piperazine derivatives in forming different ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The vibrational and electronic properties of phenyl substituted piperazines were investigated using FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, and DFT calculations were performed to assign vibrational frequencies and to understand the electronic properties of these compounds . The crystal structure of a piperazinedione derivative revealed non-planarity and dihedral angles between the piperazinedione and aromatic rings, which could affect its physical properties .

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Agents for Cocaine Abuse

Researchers have developed long-acting agents targeting cocaine abuse treatment, involving hydroxylated derivatives of piperazine-based compounds. These derivatives have shown significant enantioselectivity with S enantiomers demonstrating higher dopamine transporter (DAT) affinity, which is crucial for their therapeutic potential. Notably, compounds have been identified with high DAT selectivity, showing promising results in elevating extracellular dopamine levels and inhibiting cocaine-maintained responding in animal models (Hsin et al., 2002).

Novel Antidepressant and Antianxiety Compounds

A novel series of piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have demonstrated significant effects in behavioral tests on mice, indicating their potential as new therapeutic agents for treating depression and anxiety disorders (Kumar et al., 2017).

Anti-Bone Cancer Activity

The synthesis and evaluation of a heterocyclic compound derived from 1-(2-Hydroxyphenyl)piperazine have shown promising anti-bone cancer activities. The compound exhibited significant in vitro anticancer activities against various human bone cancer cell lines, highlighting its potential in cancer therapy (Lv et al., 2019).

Opioid Receptor Antagonists

Studies have identified 1-substituted 4-(3-Hydroxyphenyl)piperazines as pure opioid receptor antagonists. These compounds display potent activities at μ, δ, and κ receptors, indicating their potential application in treating opioid-related disorders (Carroll et al., 2010).

Metabolic Studies and Synthesis Processes

Research has also focused on the biosynthesis and identification of metabolites of piperazine derivatives, providing insights into their metabolic pathways and potential therapeutic applications. Additionally, new processes for synthesizing these compounds have been developed, offering more efficient and cost-effective methods for their production (Uldam et al., 2011).

Zukünftige Richtungen

As 1-(2-Hydroxyphenyl)piperazine dihydrobromide is a specialty product for proteomics research applications , it is expected that future research will continue to explore its potential uses in this field.

Eigenschaften

IUPAC Name

2-piperazin-1-ylphenol;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2BrH/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12;;/h1-4,11,13H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZWSACJABVWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206989
Record name o-(1-Piperazinyl)phenol dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58260-69-8
Record name o-(1-Piperazinyl)phenol dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058260698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-(1-Piperazinyl)phenol dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(1-piperazinyl)phenol dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-Piperazinyl)phenol dihydrobromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKW2NN243X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-(=- 1)piperazine dihydrobromide may be prepared in the following manner: the experiment is carried out as in Example 8 for the preparation of 4-(4hydroxyphenyl)piperazine dihydrobromide, starting with 4-(2-methoxypheny)piperazine (25 g) and 47% aqueous solution of hydrdromic acid (360 cc). The mixture is heated at boiling point for 9 hours, the cooled to a temperature close to 20° C. Stirring is maintained for 15 hours at this temperature, then the mixture is concentrated at 40° C underreduced pressure (20 mm g; 2.7 kPa). The residual oil is redissolved in acetonitrile (40 cc) and isopropyl oxide (40 cc); the precipitate formed is separated by filtration, washed with oxide (2×50 cc). 4-(2-Hydroxyphenyl)piperazine dihydrobromide (m.p.: 235° C.) (18g) is obtained, which is used in the crude state in the subsequent syntheses.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid
Quantity
360 mL
Type
solvent
Reaction Step Five

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.